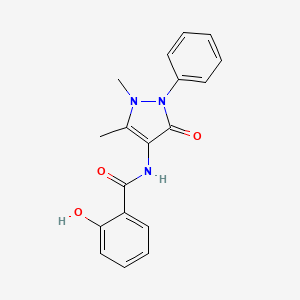

Salicylamide, N-antipyrinyl-

CAS No.: 5712-95-8

Cat. No.: VC16504485

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5712-95-8 |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 323.3 g/mol |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23) |

| Standard InChI Key | MCIXCJIARTZWCW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

Salicylamide, N-antipyrinyl- is systematically named N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-hydroxybenzamide under IUPAC conventions . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 15166-24-2 | |

| SMILES | CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3O | |

| InChI Key | WTNSMTHXHXQAJJ-UHFFFAOYSA-N | |

| Wikidata ID | Q83033938 |

The compound’s structure combines a salicylamide backbone (2-hydroxybenzamide) with a substituted antipyrine group (1,5-dimethyl-3-oxo-2-phenylpyrazole), linked via an ethylamine bridge .

Physicochemical Properties

Experimental and computed properties include:

The low water solubility aligns with its parent compound, salicylamide, necessitating formulation adjustments for biological testing .

Synthesis and Structural Analysis

Spectroscopic Characterization

The compound’s 3D conformer (PubChem CID: 203778) reveals a planar salicylamide ring connected to a non-planar antipyrinyl group via a flexible ethyl chain. Hydrogen bonding between the phenolic -OH and carbonyl groups likely stabilizes the structure .

Pharmacological and Biological Activities

Rodent Repellency

In a 1974 U.S. Army study screening 699 compounds, Salicylamide, N-antipyrinyl- (listed as TA 4) demonstrated significant repellency against Rattus norvegicus . Key findings:

| Parameter | Value | Significance |

|---|---|---|

| Repellency Index (K) | ≥85 | Threshold for efficacy |

| Effective Concentration | 400 mg/kg food | 4-day acceptance test |

The K index, calculated as:

where and represent treated/untreated food consumption and is body weight, quantifies dose-dependent aversion .

Applications and Industrial Relevance

Pest Control

TA 4’s repellency led to its inclusion in barrier formulations for crop protection. In 6-month storage tests, 43% of analogous compounds retained efficacy, suggesting potential for long-term use .

Pharmaceutical Development

Salicylamide derivatives are explored for analgesic and antipyretic applications. Although TA 4’s bioactivity remains unconfirmed, its metabolic stability (resistance to intestinal hydrolysis) could offer pharmacokinetic advantages over salicylamide .

Future Research Directions

-

Mechanistic Studies: Elucidate the molecular targets of TA 4 in rodents versus microbes.

-

Formulation Optimization: Develop nanoemulsions to overcome solubility limitations.

-

Toxicokinetics: Assess metabolite formation using LC-MS/MS in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume